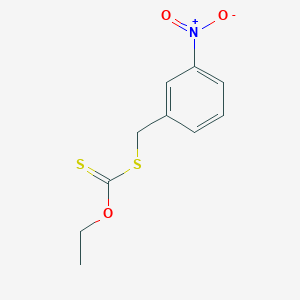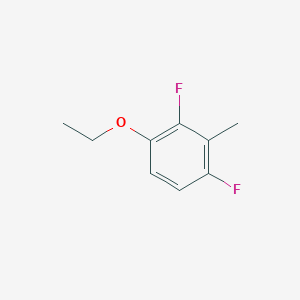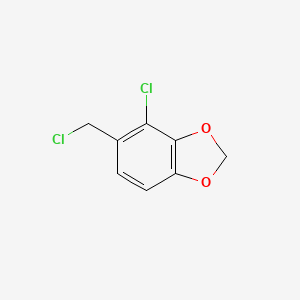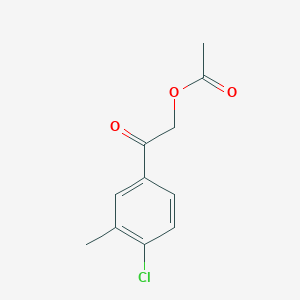
2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate is an organic compound characterized by its phenyl ring substituted with chlorine and methyl groups, along with an oxoethyl acetate functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the acylation of 4-chloro-3-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The phenol derivative can be esterified with acetic anhydride to form the acetate ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned methods. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Amines, halides, and other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to its observed biological activities.
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar structure but lacks the methyl group.
2-(3-Methylphenyl)-2-oxoethyl acetate: Similar structure but lacks the chlorine atom.
2-(4-Chloro-3-methylphenyl)-2-hydroxyethyl acetate: Similar structure but has a hydroxyl group instead of an oxo group.
Uniqueness: 2-(4-Chloro-3-methylphenyl)-2-oxoethyl acetate is unique due to the combination of the chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
[2-(4-chloro-3-methylphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7-5-9(3-4-10(7)12)11(14)6-15-8(2)13/h3-5H,6H2,1-2H3 |
Clave InChI |
YTMNDEVDALBCBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)COC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


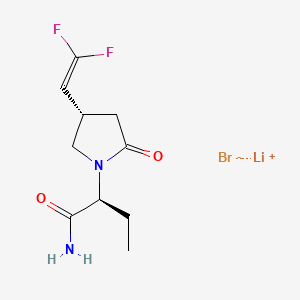
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
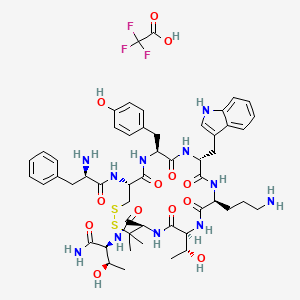
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
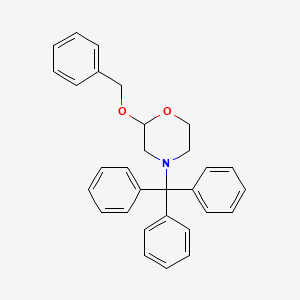
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)


